molecular formula C7H12O3 B177482 Methyl tetrahydro-2H-pyran-3-carboxylate CAS No. 18729-20-9

Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B177482
CAS No.: 18729-20-9
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl tetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency and the stability of the resulting product. The reaction conditions often include the use of catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts .

Industrial Production Methods: In industrial settings, the production of methyl tetrahydro-2H-pyran-3-carboxylate may involve multicomponent reactions (MCR) due to their high efficiency, atom economy, and green reaction conditions . These methods allow for the rapid and cost-effective synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: Methyl tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • 2H-Pyran, tetrahydro-3-methyl-

Comparison: Methyl tetrahydro-2H-pyran-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517639
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18729-20-9
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl tetrahydro-2H-pyran-3-carboxylate
Customer
Q & A

Q1: What is significant about the synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate described in the research?

A1: The research highlights a novel application of a cinchona alkaloid-modified palladium catalyst for the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid. [] This process enables the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a key component of a cockroach attractant, with high optical purity (up to 89%). [] This methodology is significant as it provides a pathway for the controlled synthesis of a specific enantiomer, which is crucial for optimizing the biological activity of the attractant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.